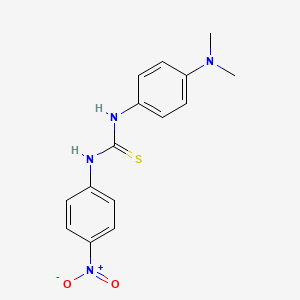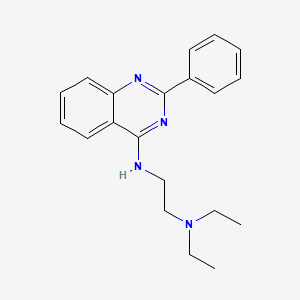
N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Dietil-N2-(2-fenilquinazolin-4-il)etano-1,2-diamina es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica. Este compuesto presenta un núcleo de quinazolina, conocido por su actividad biológica, lo que lo convierte en una molécula valiosa en la química medicinal y otras disciplinas científicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N1,N1-Dietil-N2-(2-fenilquinazolin-4-il)etano-1,2-diamina típicamente implica múltiples pasos, comenzando con la preparación del núcleo de quinazolina. Un método común implica la ciclización de 2-aminobenzonitrilo con un aldehído apropiado para formar el anillo de quinazolina. Este intermedio luego se hace reaccionar con dietilamina y etilendiamina en condiciones controladas para producir el producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y sistemas automatizados puede mejorar aún más la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
N1,N1-Dietil-N2-(2-fenilquinazolin-4-il)etano-1,2-diamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el núcleo de quinazolina.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Haluros de alquilo, cloruros de acilo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinazolina, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
N1,N1-Dietil-N2-(2-fenilquinazolin-4-il)etano-1,2-diamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en química de coordinación y como bloque de construcción para moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Industria: Utilizado en la síntesis de polímeros y materiales especializados con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N1,N1-Dietil-N2-(2-fenilquinazolin-4-il)etano-1,2-diamina involucra su interacción con objetivos moleculares específicos. En sistemas biológicos, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato. El núcleo de quinazolina del compuesto es crucial para su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
Compuestos Similares
N-Metiletilendiamina: Otra diamina con características estructurales similares pero diferentes grupos funcionales.
N,N-Dimetiletilendiamina: Comparte la columna vertebral de etilendiamina pero con diferentes sustituyentes.
Singularidad
N1,N1-Dietil-N2-(2-fenilquinazolin-4-il)etano-1,2-diamina es único debido a su núcleo de quinazolina, que imparte actividades biológicas específicas no encontradas en diaminas más simples. Esto lo hace particularmente valioso en la química medicinal para el desarrollo de nuevos agentes terapéuticos .
Propiedades
Número CAS |
802577-51-1 |
|---|---|
Fórmula molecular |
C20H24N4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H24N4/c1-3-24(4-2)15-14-21-20-17-12-8-9-13-18(17)22-19(23-20)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,21,22,23) |
Clave InChI |
KVFGFYCJHWRPGD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


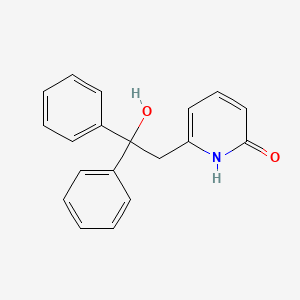
![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)


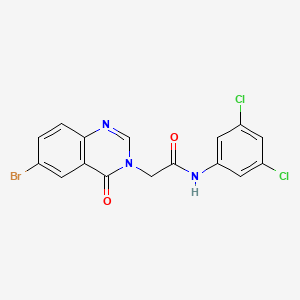
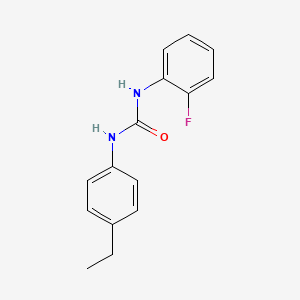



![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
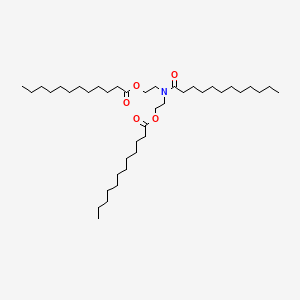
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
